THP-SS-alcohol

Description

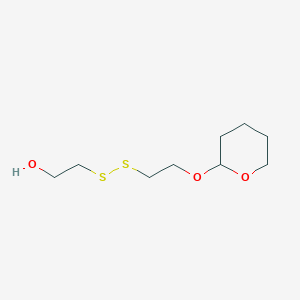

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQKDXLBYDKAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCSSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The THP-SS-Alcohol Linker in Antibody-Drug Conjugates: A Technical Guide to a Dual-Release Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the THP-SS-alcohol linker, a cleavable linker system designed for the controlled release of alcohol-containing payloads. This linker class incorporates a dual-release mechanism, leveraging both the acidic environment of the endo-lysosomal pathway and the reducing conditions of the cytoplasm. This document details the proposed mechanism of action, summarizes key quantitative parameters for similar linker technologies, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Introduction to ADC Linker Technology

The efficacy of an Antibody-Drug Conjugate (ADC) is contingent on the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell. Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. These linkers can be categorized based on their cleavage mechanism, including sensitivity to pH, redox potential, or specific enzymes.[1] The THP-SS-alcohol linker is a sophisticated system that integrates two distinct cleavage triggers: an acid-labile tetrahydropyranyl (THP) ether and a glutathione-sensitive disulfide (SS) bond. This dual-trigger design aims to enhance tumor-specific payload release while minimizing premature drug release in circulation.

Chemistry and Mechanism of Action of the THP-SS-Alcohol Linker

The THP-SS-alcohol linker is designed to conjugate alcohol-containing payloads to an antibody. Its core structure consists of three key components: a thiol-reactive moiety for conjugation to the antibody, a disulfide bond, and a tetrahydropyranyl ether that masks the hydroxyl group of the payload.

The proposed mechanism of action follows a sequential cleavage process initiated upon internalization of the ADC into the target cell:

-

Endo-lysosomal Acid-Catalyzed Cleavage: Following antigen binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the acidic environment of the endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2] The THP group, which is an acetal, is susceptible to acid-catalyzed hydrolysis under these conditions, exposing the hydroxyl group of the payload.[3][4]

-

Cytosolic Glutathione-Mediated Disulfide Reduction: After the initial cleavage or upon transport to the cytoplasm, the disulfide bond is exposed to the high intracellular concentration of glutathione (GSH) (0.5-10 mM), which is significantly higher than in the plasma (~5 µM).[5] This reducing environment facilitates the cleavage of the disulfide bond, ultimately releasing the active, alcohol-containing payload into the cytosol.

This dual-release strategy provides a two-layered safeguard against premature payload release, potentially enhancing the therapeutic window of the ADC.

Figure 1: General structure of a THP-SS-alcohol linker in an ADC.

Signaling and Experimental Workflows

The mechanism of action of an ADC with a THP-SS-alcohol linker involves a series of steps from administration to payload release. The following diagram illustrates this pathway.

Figure 2: Signaling pathway of an ADC with a THP-SS-alcohol linker.

The preclinical evaluation of an ADC with a THP-SS-alcohol linker involves a series of in vitro and in vivo experiments to assess its stability, efficacy, and safety.

Figure 3: Experimental workflow for ADC evaluation.

Quantitative Data Summary

| Parameter | Linker Component | Condition | Typical Value/Observation | Reference |

| Stability | Disulfide Bond | Human Plasma | Half-life > 100 hours (with steric hindrance) | |

| THP Ether | Neutral pH (7.4) | Stable | ||

| Cleavage | Disulfide Bond | 5 mM GSH | Rapid cleavage (minutes to hours) | |

| THP Ether | pH 4.5-5.0 | Labile, cleavage within hours | ||

| Efficacy | ADC with Cleavable Linker | In vitro Cytotoxicity | IC50 in the picomolar to nanomolar range |

Experimental Protocols

Detailed experimental protocols are essential for the robust evaluation of ADCs. Below are methodologies for key experiments to characterize an ADC with a THP-SS-alcohol linker.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

-

Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A).

-

Quantify the amount of intact ADC and released payload using techniques such as Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.

-

Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.

In Vitro Cleavage Assays

Objective: To confirm the dual-cleavage mechanism of the linker.

A. Acid-Labile Cleavage:

-

Incubate the ADC in buffers at pH 7.4 (control) and pH 5.0 at 37°C.

-

Collect samples at different time points.

-

Analyze the samples by LC-MS to detect the cleavage of the THP group.

B. Glutathione-Mediated Cleavage:

-

Incubate the ADC in PBS (pH 7.4) with and without 5 mM glutathione (GSH) at 37°C.

-

Monitor the release of the payload over time using RP-HPLC or LC-MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and antigen-specificity of the ADC.

Methodology:

-

Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for 72-120 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

-

Calculate the IC50 (half-maximal inhibitory concentration) values for each condition.

Conclusion

The THP-SS-alcohol linker represents a promising strategy in ADC design, offering a dual-release mechanism that is responsive to both the acidic and reducing environments characteristic of the intracellular space of cancer cells. This layered approach to payload release holds the potential for improved tumor cell selectivity and a wider therapeutic window. The successful development of ADCs utilizing such sophisticated linker technologies requires rigorous characterization of their stability and cleavage kinetics through detailed in vitro and in vivo studies. Further research into novel dual-cleavable linkers will continue to advance the field of targeted cancer therapy.

References

- 1. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. njbio.com [njbio.com]

The Strategic Application of THP-SS-Alcohol in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually advancing, with a persistent demand for novel linker technologies that offer enhanced stability, specificity, and controlled release of therapeutic payloads. This technical guide delves into the core principles and applications of a specialized, cleavable linker strategy conceptually termed "THP-SS-alcohol." This linker system integrates a tetrahydropyranyl (THP) protected alcohol with a disulfide (SS) bond, offering a multi-faceted approach to bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs). We will explore the underlying chemistry, a plausible structural framework, and the strategic advantages of this linker in ensuring plasma stability and facilitating targeted intracellular payload release. This guide will also provide hypothetical, yet mechanistically sound, experimental protocols and quantitative data to illustrate its practical application in drug development.

Introduction to Cleavable Linkers in Bioconjugation

The efficacy and safety of bioconjugates, such as ADCs, are critically dependent on the linker that connects the biological targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload (e.g., a cytotoxic drug).[1] Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the target cell.[2] This controlled release mechanism is paramount for maximizing the therapeutic window by ensuring that the potent payload is delivered specifically to the site of action, thereby minimizing off-target toxicity.[2]

Disulfide-based linkers have emerged as a prominent class of cleavable linkers, exploiting the significant redox potential difference between the extracellular environment and the intracellular cytosol.[] The intracellular milieu, rich in reducing agents like glutathione (GSH), provides a specific trigger for the cleavage of disulfide bonds.[]

The "THP-SS-Alcohol" Linker: A Conceptual Framework

While a linker explicitly named "THP-SS-alcohol" is not a standard commercially available reagent, its name suggests a functional combination of three key chemical motifs:

-

Tetrahydropyranyl (THP) group: A common and robust protecting group for alcohols. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

-

Disulfide (SS) bond: A redox-sensitive linkage that is stable in the oxidizing environment of the bloodstream but is cleaved in the reducing environment of the cell's cytoplasm.

-

Alcohol (-OH) group: A versatile functional handle for the attachment of a payload. The "alcohol" in the name likely refers to the functional group on the payload that is released, or a hydroxyl group on the linker itself that is initially protected by the THP group.

Based on these components, a plausible application of a "THP-SS-alcohol" system in bioconjugation involves a self-immolative disulfide linker. In this construct, the disulfide bond acts as the trigger, and its cleavage initiates a cascade of reactions that ultimately liberates a payload containing a hydroxyl group. The THP group would likely be used during the synthesis of the linker-payload complex to protect a reactive alcohol, and would be removed prior to the final bioconjugation step.

A more direct, albeit less common, interpretation could involve a linker where the THP-protected alcohol is an integral part of the linker that becomes reactive upon disulfide cleavage, but the self-immolative mechanism is more chemically probable and versatile.

Mechanism of Action

The strategic design of a THP-SS-alcohol linker system allows for a two-stage release mechanism, ensuring both stability in circulation and specific payload delivery.

3.1. Extracellular Stability: The disulfide bond within the linker remains intact in the bloodstream due to the low concentration of reducing agents. This ensures that the cytotoxic payload remains conjugated to the antibody, preventing premature release and associated off-target toxicity.

3.2. Intracellular Cleavage and Payload Release: Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, it is trafficked to endosomes and then lysosomes. The key event for payload release is the exposure of the disulfide linker to the high concentration of glutathione (GSH) in the cytosol. The thiol-disulfide exchange reaction with GSH cleaves the disulfide bond. This cleavage initiates a self-immolative cascade, leading to the release of the unmodified, alcohol-containing payload.

Quantitative Data in Bioconjugation

The performance of bioconjugates is assessed through various quantitative parameters. The following tables summarize key data relevant to the design and evaluation of ADCs with disulfide linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Stability in Human Plasma (Half-life) | Cleavage Trigger | Reference |

| Disulfide | Generally stable, but can vary with steric hindrance (hours to days) | High glutathione (GSH) concentration | |

| Hydrazone | pH-dependent; less stable at physiological pH (hours) | Low pH (endosomes/lysosomes) | |

| Peptide | Highly stable (days) | Specific proteases (e.g., cathepsins) | |

| β-glucuronide | Highly stable (days) | β-glucuronidase |

Table 2: Glutathione (GSH) Concentrations

| Environment | GSH Concentration | Significance for Disulfide Linkers | Reference |

| Intracellular (Cytosol) | 1-10 mM | High concentration drives disulfide bond cleavage. | |

| Extracellular (Plasma) | ~2-20 µM | Low concentration ensures linker stability in circulation. |

Table 3: Typical Drug-to-Antibody Ratios (DAR) for ADCs

| Conjugation Method | Typical Average DAR | Homogeneity | Reference |

| Cysteine (via disulfide reduction) | 2-4 | Heterogeneous mixture of DARs (0, 2, 4, 6, 8) | |

| Lysine (amide bond formation) | 0-8 (average ~3.5) | Highly heterogeneous | |

| Site-specific engineering | Precisely controlled (e.g., 2 or 4) | Homogeneous |

Experimental Protocols

The following are generalized, yet detailed, protocols for the key experimental stages involving a hypothetical self-immolative disulfide linker designed to release an alcohol-containing payload.

5.1. Protocol 1: Synthesis of a Pyridyl Disulfide-Activated Self-Immolative Linker

This protocol describes the synthesis of a common type of disulfide linker activated with a pyridyl disulfide group for reaction with thiols.

-

Synthesis of the Self-Immolative Moiety: A p-aminobenzyl alcohol derivative is reacted with a bifunctional reagent containing a protected thiol and an activated ester. The alcohol of the p-aminobenzyl group is the point of attachment for the payload.

-

Introduction of the Disulfide: The protected thiol is deprotected, and the resulting free thiol is reacted with 2,2'-dipyridyl disulfide to generate the pyridyl disulfide-activated linker.

-

Purification: The final linker is purified by column chromatography.

5.2. Protocol 2: Conjugation of the Linker-Payload to a Monoclonal Antibody

This protocol outlines the steps for conjugating the linker-payload to a monoclonal antibody via thiol-disulfide exchange.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (in a suitable buffer like PBS, pH 7.4) are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The molar equivalents of the reducing agent are optimized to achieve the desired average DAR.

-

Buffer Exchange: The reduced antibody is purified from the excess reducing agent using a desalting column.

-

Conjugation Reaction: The pyridyl disulfide-activated linker-payload is added to the reduced antibody solution. The reaction proceeds via thiol-disulfide exchange, forming a new disulfide bond between the antibody's cysteine residues and the linker. The reaction is typically incubated for 2-4 hours at room temperature or overnight at 4°C.

-

Purification of the ADC: The resulting ADC is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

5.3. Protocol 3: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of the ADC in plasma.

-

Incubation: The purified ADC is incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: The amount of intact ADC at each time point is quantified using methods like HIC-HPLC or LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

Visualizations

Diagram 1: General Workflow for ADC Synthesis with a Disulfide Linker

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a disulfide linker.

Diagram 2: Mechanism of Action of a Self-Immolative Disulfide Linker

Caption: The intracellular activation pathway of an ADC with a self-immolative disulfide linker.

Conclusion

The conceptual "THP-SS-alcohol" linker system represents a sophisticated strategy in bioconjugation, leveraging the principles of disulfide chemistry and self-immolation to achieve controlled drug release. By ensuring stability in the systemic circulation and triggering payload release in the reducing intracellular environment, such linkers hold significant promise for the development of next-generation ADCs and other targeted therapies. The successful implementation of this technology relies on a thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and rigorous quantitative characterization of the resulting bioconjugates. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the potential of this advanced linker strategy.

References

An In-depth Technical Guide to Cleavable ADC Linkers Containing Disulfide Bonds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cleavable antibody-drug conjugate (ADC) linkers that incorporate disulfide bonds. It details their mechanism of action, design and synthesis, stability, and the critical role they play in the targeted delivery of cytotoxic payloads to tumor cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction to Disulfide Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.[] Disulfide linkers are a type of cleavable linker designed to remain stable in the bloodstream and release the cytotoxic payload within the reducing environment of the tumor cell.[]

The primary mechanism driving the cleavage of disulfide linkers is the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm.[] The concentration of GSH in the cytoplasm of tumor cells (1-10 mM) is substantially higher than in the blood plasma (~5 µmol/L), facilitating the selective reduction of the disulfide bond and release of the active drug inside the target cell.[4]

Mechanism of Action

The targeted delivery and payload release of an ADC with a disulfide linker involves a series of steps, beginning with systemic administration and culminating in the cytotoxic effect on the tumor cell.

ADC Internalization Pathway

Intracellular Cleavage by Glutathione

Once the ADC is internalized and trafficked to the lysosome, the disulfide bond of the linker is exposed to the high intracellular concentration of glutathione. Glutathione, a tripeptide with a free thiol group, reduces the disulfide bond, leading to the release of the cytotoxic payload in its active form.

Design and Synthesis of Disulfide Linkers

The design of disulfide linkers is a critical aspect of ADC development, aiming to balance stability in circulation with efficient cleavage within the tumor cell.

Key Design Considerations

-

Steric Hindrance: Introducing steric hindrance, such as methyl groups, adjacent to the disulfide bond can enhance its stability in plasma and reduce premature drug release.

-

Hydrophilicity: The inclusion of hydrophilic spacers, like polyethylene glycol (PEG), can improve the solubility and pharmacokinetic properties of the ADC.

-

Payload Compatibility: The linker must be compatible with the chosen cytotoxic payload, allowing for efficient conjugation without compromising the drug's activity.

Synthesis of a Representative Disulfide Linker: SPDB

N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) is a commonly used heterobifunctional linker in ADC development. Its synthesis typically involves two key steps:

-

Preparation of 4-(2-pyridyldithio)butanoic acid: This intermediate is synthesized through reactions involving pyridine derivatives and thiol-containing reagents.

-

Formation of the Succinimidyl Ester: The carboxylic acid group of 4-(2-pyridyldithio)butanoic acid is activated by converting it into an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).

Quantitative Data Summary

The following tables summarize key quantitative data related to disulfide-containing ADC linkers, providing a basis for comparison and informed decision-making in ADC design.

Table 1: Glutathione Concentrations in Normal vs. Tumor Tissues

| Tissue Type | Glutathione Concentration (µmol/g wet weight or mg/ml) | Reference |

| Normal Breast Tissue | Lower levels | |

| Primary Breast Tumors | More than twice the levels of normal tissue | |

| Lymph Node Metastases (Breast Cancer) | More than four times the levels of normal tissue | |

| Normal Spleen (Mouse) | 7.86 ± 1.64 | |

| Spleen of Tumor-bearing Mouse | 9.95 ± 0.14 | |

| Normal Blood (Mouse) | 0.85 ± 0.09 | |

| Blood of Tumor-bearing Mouse | 0.64 ± 0.10 | |

| Normal Testes (Mouse) | 10.16 ± 0.28 | |

| Testes of Tumor-bearing Mouse | 9.28 ± 0.15 | |

| Dalton's Lymphoma Cells (Mouse) | 4.43 ± 0.26 | |

| Normal Splenocytes (Mouse) | 3.62 ± 0.41 |

Table 2: Stability and Efficacy of Disulfide-Linked ADCs

| ADC Construct | Linker | Payload | Average DAR | In Vivo Stability (% Drug Loss after 7 days) | In Vivo Efficacy | Reference |

| V205C-DM1 | Direct Disulfide | DM1 | 1.8 - 2.0 | High | Modest tumor growth delay | |

| K149C-DM1 | Direct Disulfide | DM1 | 1.8 - 2.0 | Low | Complete tumor regression | |

| V205C-DM3 | Direct Disulfide (methylated) | DM3 | 1.8 - 2.0 | Low | Complete tumor regression | |

| anti-Her2-K149C-DM3 | Direct Disulfide (methylated) | DM3 | 1.8 - 2.0 | Low | No detectable activity (non-target control) | |

| huC242-SPDB-DM4 | SPDB | DM4 | Not Specified | Not Specified | High |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with disulfide linkers.

Synthesis of SPDB-DM4 Drug-Linker

Objective: To synthesize the SPDB-DM4 drug-linker conjugate for subsequent conjugation to an antibody.

Materials:

-

DM4 (Maytansinoid payload)

-

SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) linker

-

Dimethylacetamide (DMA)

-

50 mM Sodium Succinate buffer, pH 5.0

Procedure:

-

Prepare the reaction mixture by combining 60% DMA and 40% 50 mM sodium succinate buffer (pH 5.0).

-

Dissolve SPDB in DMA to a final concentration of 1.0 mM.

-

Dissolve DM4 in DMA to a final concentration of 1.2 mM.

-

Add the SPDB and DM4 solutions to the reaction mixture.

-

The reaction proceeds to form the SPDB-DM4 adduct.

Antibody-Drug Conjugation

Objective: To conjugate the SPDB-DM4 drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (0.25–1.0 mg/mL)

-

SPDB-DM4 adduct

-

0.2 M Sodium Phosphate buffer, pH 8.0

-

Phosphate-buffered saline (PBS)

-

Dimethylacetamide (DMA)

-

Microtiter plate with a 30 kDa MWCO membrane bottom

Procedure:

-

In a microtiter plate, combine 100 µL of the antibody solution, 50 µL of 0.2 M sodium phosphate buffer (pH 8.0), 25 µL of PBS, 5 µL of the SPDB-DM4 adduct, and 20 µL of DMA.

-

Incubate the reaction to allow for the conjugation of the drug-linker to the antibody.

-

Purify the resulting ADC to remove unconjugated components.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

-

Purified ADC

-

Human or rodent plasma

-

Incubator at 37°C

-

Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

-

Incubate the ADC at a specific concentration in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control.

-

Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion

Disulfide-containing linkers represent a crucial and versatile class of cleavable linkers for the development of effective and safe antibody-drug conjugates. Their ability to remain stable in the systemic circulation while efficiently releasing their cytotoxic payload in the reducing intracellular environment of tumor cells makes them a valuable tool in targeted cancer therapy. A thorough understanding of their design principles, synthesis, and characterization, as outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic windows. Continued research and optimization of disulfide linker technology will undoubtedly contribute to the advancement of personalized medicine and improved outcomes for cancer patients.

References

The Tetrahydropyranyl (THP) Group: A Key Protecting Group in the Synthesis of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of antibody-drug conjugates (ADCs) is a complex, multi-step process that requires the precise manipulation of complex organic molecules, namely the cytotoxic payload and the linker. Protecting groups are indispensable tools in this endeavor, temporarily masking reactive functional groups to prevent unwanted side reactions. Among these, the tetrahydropyranyl (THP) group has emerged as a valuable asset for the protection of hydroxyl and, to a lesser extent, thiol functionalities, which are often present in potent cytotoxic payloads and linker systems. This technical guide provides an in-depth exploration of the role of the THP protecting group in ADC synthesis, detailing its application, chemical principles, and practical considerations.

The Role and Advantages of the THP Protecting Group in Complex Molecule Synthesis

The THP group is an acetal-type protecting group used primarily for alcohols.[1] Its widespread use in organic synthesis, including the intricate pathways leading to ADC components, stems from a favorable combination of properties:

-

Ease of Introduction and Removal: The THP group can be readily introduced under mild acidic conditions and removed under a variety of acidic conditions, offering flexibility in synthetic design.[2]

-

Stability: THP ethers exhibit excellent stability across a broad range of non-acidic reaction conditions. They are resistant to strongly basic conditions, organometallic reagents, hydrides, and many oxidizing and reducing agents.[3] This stability is crucial when performing subsequent chemical transformations on the payload or linker.

-

Orthogonality: The stability of the THP group to a wide array of reagents allows for its use in orthogonal protection strategies. This means the THP group can be selectively removed without affecting other protecting groups in the molecule, a critical feature in the synthesis of complex molecules like drug-linker conjugates.[4]

-

Improved Solubility: The introduction of the THP group can sometimes enhance the solubility of complex, hydrophobic molecules in organic solvents, facilitating their purification and handling.[2]

In the context of ADC synthesis, the THP group is particularly useful for protecting hydroxyl groups on cytotoxic payloads. Many potent payloads, such as analogs of duocarmycin and some auristatins, contain hydroxyl functionalities that could interfere with linker attachment or subsequent bioconjugation steps. By temporarily masking these groups with THP, chemists can carry out the necessary synthetic modifications with high precision.

Chemical Principles of THP Protection and Deprotection

The chemistry of the THP group revolves around the formation and cleavage of an acetal linkage.

Introduction of the THP Protecting Group (Protection)

The protection of an alcohol as a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.

A variety of acid catalysts can be employed for this transformation, with the choice depending on the sensitivity of the substrate to acidic conditions.

| Catalyst | Typical Reaction Conditions | Reference |

| p-Toluenesulfonic acid (PTSA) | Catalytic amount in CH₂Cl₂ or DCE, room temperature, 30-60 min | |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in CH₂Cl₂ or DCE, often at elevated temperatures (e.g., 60 °C) for several hours | |

| Boron trifluoride etherate (BF₃·Et₂O) | Catalytic amount in Et₂O, room temperature, 30 min | |

| Bismuth triflate (Bi(OTf)₃) | Catalytic amount, solvent-free or in an organic solvent | |

| Zeolite H-beta | Heterogeneous catalyst, mild conditions |

Removal of the THP Protecting Group (Deprotection)

The cleavage of a THP ether is an acid-catalyzed hydrolysis or alcoholysis reaction. The mechanism is the reverse of the protection step, involving protonation of the ether oxygen, followed by elimination of the alcohol to regenerate the resonance-stabilized carbocation, which is then trapped by water or an alcohol solvent.

The conditions for deprotection can be tuned from strongly acidic to very mild, providing significant flexibility.

| Reagent(s) | Typical Reaction Conditions | Reference |

| Acetic acid/THF/H₂O | 3:1:1 mixture, room temperature to 45 °C | |

| Trifluoroacetic acid (TFA) | Dilute solutions (e.g., 2-10%) in CH₂Cl₂ | |

| p-Toluenesulfonic acid (PTSA) | Catalytic amount in an alcohol solvent (e.g., MeOH, EtOH) | |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in an alcohol solvent, often with heating | |

| Lithium chloride/Water in DMSO | 90 °C |

Application of THP in ADC Linker Synthesis

While detailed proprietary protocols are often not disclosed, the presence of commercially available ADC linkers incorporating the THP group, such as THP-SS-alcohol and THP-SS-PEG1-Tos , confirms its application in the field.

The "SS" in these linker names indicates a disulfide bond, a common cleavable motif in ADC linkers. This disulfide bond is stable in the bloodstream but is readily cleaved by the high concentration of intracellular reducing agents like glutathione, leading to the release of the payload inside the target cancer cell. The "alcohol" terminus suggests a point of attachment for the cytotoxic payload.

The role of the THP group in these linkers is likely to protect a hydroxyl group on the linker itself during the synthesis and subsequent conjugation to the antibody. This prevents potential side reactions and ensures the integrity of the linker structure.

Experimental Protocols (Representative)

While specific protocols for THP protection of complex ADC payloads are proprietary, the following representative procedures are based on established methods in organic synthesis and can be adapted for this purpose.

THP Protection of a Hydroxyl-Containing Payload Precursor

Objective: To protect a primary or secondary alcohol on a payload or linker intermediate.

Materials:

-

Hydroxyl-containing substrate (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the hydroxyl-containing substrate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Add DHP to the solution.

-

Add PTSA to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the THP-protected compound.

THP Deprotection from a Drug-Linker Conjugate

Objective: To remove the THP protecting group to reveal the free hydroxyl group in a late-stage synthetic intermediate or the final drug-linker.

Materials:

-

THP-protected substrate (1.0 eq)

-

Methanol (MeOH)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the THP-protected substrate in methanol.

-

Add PPTS to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary to yield the deprotected compound.

Orthogonal Protection Strategies and Stability

The THP group's stability profile makes it an excellent candidate for orthogonal protection schemes in the synthesis of complex drug-linker constructs.

| Condition/Reagent Class | Stability of THP Ether |

| Strong Bases (e.g., NaOH, KOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Many Oxidizing Agents | Stable |

| Catalytic Hydrogenation | Stable |

| Acidic Conditions | Labile |

| Lewis Acids | Can be labile, depending on the acid and conditions |

This stability allows for the selective removal of other protecting groups, such as Fmoc (removed by base) or Boc (removed by strong acid), while the THP group remains intact.

Visualization of Workflows and Pathways

Experimental Workflow for Drug-Linker Synthesis

Generalized ADC Mechanism of Action

Conclusion and Future Perspectives

The tetrahydropyranyl protecting group is a versatile and reliable tool in the synthetic chemist's arsenal for the construction of complex molecules, including the critical payload and linker components of antibody-drug conjugates. Its ease of handling, stability under a wide range of conditions, and mild removal protocols make it a valuable choice for protecting hydroxyl groups during multi-step synthetic sequences.

While the direct, published use of THP in specific, named ADC payloads remains somewhat limited in the public domain, likely due to the proprietary nature of drug development, its presence in commercially available ADC linkers is a clear indicator of its utility. As ADC payloads become increasingly complex, the need for robust and orthogonal protecting group strategies will only grow. The THP group, with its long-standing and well-documented reliability, is poised to remain a relevant and important tool for researchers and scientists in the ever-evolving field of antibody-drug conjugate development. Future work may focus on the development of novel, even milder deprotection conditions for THP ethers that are compatible with increasingly sensitive and complex payload structures.

References

- 1. benchchem.com [benchchem.com]

- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

THP-SS-Alcohol: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Application as a Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

THP-SS-alcohol, also known as 2-((2-(tetrahydro-2H-pyran-2-yl)oxy)ethyl)disulfanyl)ethan-1-ol, is a crucial bifunctional, cleavable linker employed in the synthesis of Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating a tetrahydropyranyl (THP) protected alcohol and a disulfide bond, allows for a dual-release mechanism. The disulfide linkage is susceptible to cleavage in the reducing intracellular environment, while the THP ether can be hydrolyzed under acidic conditions, such as those found in lysosomes. This controlled release of cytotoxic payloads at the target site is paramount for the efficacy and safety of ADCs. This technical guide provides an in-depth overview of the chemical properties, structure, and functional application of THP-SS-alcohol, including detailed experimental protocols for its cleavage and a proposed synthetic pathway.

Chemical Structure and Properties

THP-SS-alcohol is an organic molecule with the chemical formula C9H18O3S2. Its structure features a disulfide bond connecting two ethyl chains, one of which is terminated with a hydroxyl group, while the other bears a hydroxyl group protected as a THP ether.

Table 1: Chemical Identifiers and Physical Properties of THP-SS-Alcohol

| Property | Value | Source |

| CAS Number | 877864-04-5 | [1] |

| Molecular Formula | C9H18O3S2 | [1] |

| Molecular Weight | 238.4 g/mol | [1] |

| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | Commercial Supplier Data |

| Density | 1.2 ± 0.1 g/cm³ | Commercial Supplier Data |

| Flash Point | 177.4 ± 27.9 °C | Commercial Supplier Data |

| Refractive Index | 1.547 | Commercial Supplier Data |

| Melting Point | Not available | - |

| Solubility | Soluble in DMSO (10 mM) | Commercial Supplier Data |

| Purity | >95% (commercially available) | [1] |

| Storage Conditions | -20°C | [1] |

Note: Some physical properties are based on data from commercial suppliers and may be predicted rather than experimentally determined.

Spectroscopic Data

While specific NMR and mass spectra for THP-SS-alcohol are not publicly available, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the two ethyl chains, the protons of the tetrahydropyranyl ring, and the hydroxyl proton. The chemical shifts would be influenced by the adjacent sulfur and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons in the ethyl chains and the tetrahydropyran ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the molecule, along with fragmentation patterns characteristic of the disulfide bond and the THP ether.

Synthesis of THP-SS-Alcohol

Proposed Synthetic Pathway:

A potential synthetic route could involve the selective protection of one of the hydroxyl groups of 2,2'-dithiodiethanol, followed by the reaction of the remaining free hydroxyl group with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the THP ether.

Caption: Proposed synthetic pathway for THP-SS-alcohol.

Role in Antibody-Drug Conjugates (ADCs)

THP-SS-alcohol serves as a cleavable linker in ADCs, connecting a monoclonal antibody to a potent cytotoxic drug. The linker is designed to be stable in systemic circulation but to release the drug upon internalization into target cancer cells.

Caption: Workflow of an ADC utilizing a THP-SS-alcohol linker.

Experimental Protocols

The following are generalized experimental protocols for the cleavage of the disulfide bond and the deprotection of the THP ether in a molecule like THP-SS-alcohol. These protocols would need to be optimized for specific ADC constructs.

Cleavage of the Disulfide Bond

The disulfide bond in THP-SS-alcohol can be cleaved by reducing agents, mimicking the intracellular environment.

Materials:

-

THP-SS-alcohol containing compound (e.g., an ADC)

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of the THP-SS-alcohol containing compound in PBS.

-

Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or GSH) in PBS.

-

In a reaction vessel, combine the compound solution with the reducing agent to achieve a final concentration of 1-10 mM of the reducing agent.

-

Incubate the reaction mixture at 37°C.

-

Monitor the cleavage reaction over time using an appropriate analytical method, such as HPLC or mass spectrometry, to detect the formation of the cleaved products.

Deprotection of the THP Ether

The THP ether is labile to acidic conditions, which can be found in the endosomal and lysosomal compartments of cells.

Materials:

-

THP-SS-alcohol containing compound

-

Aqueous acid solution (e.g., 0.1 M HCl or a buffer at pH 4-5)

-

Organic solvent (if necessary for solubility)

Procedure:

-

Dissolve the THP-SS-alcohol containing compound in a suitable solvent.

-

Add the aqueous acid solution to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the deprotection reaction by an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) for the disappearance of the starting material and the appearance of the deprotected alcohol.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the product as necessary.

Conclusion

THP-SS-alcohol is a valuable tool in the field of drug delivery, particularly in the design of ADCs. Its dual-cleavage mechanism, responsive to both reducing and acidic environments, allows for the targeted release of therapeutic agents. While detailed synthetic and spectroscopic data are not widely published, its chemical properties and functional role are well-understood within the context of its application. The provided protocols offer a foundational understanding for researchers working with this important linker molecule. Further research into novel synthetic routes and a comprehensive characterization of its physicochemical properties would be beneficial to the scientific community.

References

Stability of THP-SS-Alcohol in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tetrahydropyranyl-S-S-alcohol (THP-SS-alcohol) in aqueous solutions. Due to the absence of direct studies on this specific conjugate, this guide synthesizes information on the stability of its core functional motifs: the Tetrahydropyranyl (THP) ether linkage to a sulfur atom (thioether) and the disulfide (-S-S-) bond. The stability of this molecule is governed by two primary degradation pathways: the acid-catalyzed cleavage of the THP group and the reductive cleavage of the disulfide bond.

Chemical Structure and Degradation Pathways

The stability of THP-SS-alcohol is dictated by the lability of the S-THP (thioacetal) bond under acidic conditions and the susceptibility of the disulfide bond to reducing agents.

Caption: Degradation pathways of THP-SS-alcohol.

Quantitative Stability Data

The following tables summarize the stability of the THP ether and disulfide bond functionalities under various aqueous conditions. This data is compiled from studies on analogous molecules, including THP-protected cysteine and various disulfide-containing compounds.[1]

Table 1: pH-Dependent Stability of the S-THP Ether Linkage

| pH Condition | Reagents/Solvent | Temperature | Stability of S-THP Ether | Reference Compounds | Citation |

| Acidic | |||||

| < 4 | Aqueous Buffer | Room Temperature | Labile, undergoes hydrolysis | General THP ethers | [2][3] |

| 4.8 | 100 mM MES buffer | Room Temperature | Stable over 48 hours | Fmoc-Cys(Thp)-OH | [1] |

| Neutral | |||||

| 7.4 | PBS Buffer | Room Temperature | Stable over 120 hours | Fmoc-Cys(Thp)-OH | [1] |

| Basic | |||||

| > 9 | Aqueous Buffer | Room Temperature | Generally Stable | General THP ethers |

Note: The S-THP ether in Fmoc-Cys(Thp)-OH is notably more stable under moderately acidic conditions (pH 4.8) compared to the O-THP ether in Fmoc-Ser(Thp)-OH, which shows significant cleavage under the same conditions. This suggests that the thioacetal linkage in THP-SS-alcohol will exhibit greater resistance to acid-catalyzed hydrolysis than a corresponding oxygen-linked THP ether.

Table 2: Stability of the Disulfide Bond to Reductive Cleavage

| Reducing Agent | Concentration | pH | Temperature | Cleavage Efficiency | Citation |

| Dithiothreitol (DTT) | 20-50 mM | 7.0-8.5 | Room Temperature | High | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1.0 mM | 1.5-8.5 | Room Temperature | High, and rapid | |

| 2-Mercaptoethanol (β-ME) | High (mM range) | ~7.5 | Room Temperature | Effective, but requires higher concentration than DTT/TCEP |

Experimental Protocols

Synthesis of a Model THP-SS-Alcohol Compound

A general synthesis for a THP-SS-alcohol, such as S-(tetrahydropyran-2-yl)-mercaptoethanol disulfide, would involve a two-step process.

References

An In-depth Technical Guide to Disulfide Linker Chemistry for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, disulfide linkers have emerged as a prominent class of cleavable linkers, designed to be stable in systemic circulation and to release the payload within the reducing environment of the target cell. This guide provides a comprehensive overview of disulfide linker chemistry, including their mechanism of action, synthesis, and conjugation to antibodies, as well as methods for characterization and evaluation of the resulting ADCs.

The Core Principle: Redox-Sensitive Payload Release

The fundamental principle behind disulfide linkers lies in the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, which helps maintain the stability of the disulfide bond within the linker.[1][2] In contrast, the cytoplasm of cells, particularly tumor cells, has a much higher concentration of reducing agents, most notably glutathione (GSH), with concentrations ranging from 1-10 mM compared to ~5 µM in the blood.[1][3]

Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, liberating the cytotoxic payload to exert its therapeutic effect.[2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Signaling Pathway: ADC Internalization and Payload Release

References

Foundational Principles of Linker Technology in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The design and chemical properties of the linker are of paramount importance, profoundly influencing the stability, efficacy, pharmacokinetics, and toxicity profile of the ADC. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent upon reaching the target tumor cell. This technical guide provides an in-depth exploration of the foundational principles of linker technology in ADCs, offering a comprehensive resource for professionals engaged in their research and development.

Core Principles of Linker Technology

The primary function of a linker is to connect a potent cytotoxic payload to a monoclonal antibody, creating a stable and effective ADC. The linker's chemistry dictates the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that affects both safety and efficacy.[1] A well-designed linker ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity, and facilitates the release of the active drug at the tumor site.[2][3]

Linkers are broadly categorized into two main types: cleavable and non-cleavable, distinguished by their mechanism of payload release.

Cleavable Linkers

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[3] This targeted release mechanism can enhance the therapeutic window and mediate the "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[4] The main classes of cleavable linkers include:

-

Acid-Sensitive Linkers (Hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). The first-generation ADC, gemtuzumab ozogamicin, utilized a hydrazone linker. However, concerns about their stability in circulation have led to the development of more stable acid-labile linkers.

-

Protease-Sensitive Linkers (Peptides): These are among the most widely used cleavable linkers and are designed to be substrates for proteases, such as cathepsin B, which are upregulated in tumor cells and highly active in the lysosomal compartment. The dipeptide valine-citrulline (Val-Cit) is a "gold standard" protease-cleavable linker due to its high stability in human plasma and efficient cleavage by cathepsin B.

-

Glutathione-Sensitive Linkers (Disulfides): These linkers exploit the significantly higher concentration of glutathione (GSH) within tumor cells compared to the plasma. The disulfide bond in the linker is reduced by intracellular GSH, leading to the release of the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload and do not have a specific chemical trigger for cleavage. The release of the payload occurs only after the complete lysosomal degradation of the antibody, which liberates the drug with the linker and a residual amino acid attached.

The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile. Ado-trastuzumab emtansine (T-DM1) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC). However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.

Data Presentation: Comparative Stability of Linkers

The stability of the linker in plasma is a critical parameter that influences the therapeutic index of an ADC. The following tables summarize available quantitative data on the plasma stability of various linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |

| Hydrazone | Not Specified | Not Specified | pH 7.4 | Half-life (t1/2) | 183 h | |

| Carbonate | SN-38 | Sacituzumab govitecan | Not Specified | Half-life (t1/2) | ~1 day | |

| Silyl Ether | MMAE | Not Specified | Human | Half-life (t1/2) | > 7 days | |

| Peptide (Val-Cit) | MMAE | cAC10-vc-MMAE | Mouse | Half-life (t1/2) | ~6.0 days | |

| Peptide (Val-Cit) | MMAE | cAC10-vc-MMAE | Cynomolgus Monkey | Half-life (t1/2) | ~9.6 days |

Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers

| ADC | Target | Linker Type | Payload | Half-life (ADC) | Reference |

| Trastuzumab deruxtecan (T-DXd) | HER2 | Cleavable (GGFG peptide) | DXd (an exatecan derivative) | 1.5 to 4.5 days (in mice) | |

| Ado-trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 (a maytansinoid) | Not directly comparable in the same study | |

| Polatuzumab vedotin | CD79b | Cleavable (Val-Cit) | MMAE | 12 days | |

| Enfortumab vedotin | Nectin-4 | Cleavable (Val-Cit) | MMAE | 3.4 days |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are protocols for key experiments in ADC linker technology development.

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Materials:

-

ADC of interest

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system for free payload quantification or HIC-HPLC for DAR measurement

-

Reagents for sample processing (e.g., acetonitrile for protein precipitation)

Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

-

Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

-

Quantification of Free Payload (LC-MS):

-

Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.

-

LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.

-

-

Quantification of Intact ADC (HIC-HPLC for DAR determination):

-

Analyze the plasma samples at each time point by HIC-HPLC to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload at each time point to determine the stability of the linker.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

-

ADC sample

-

HIC column (e.g., BioPro HIC BF)

-

HPLC system with a UV detector

-

Mobile Phase A: 50 mM sodium phosphate (pH 6.8) containing 1.5 M ammonium sulfate / IPA (95/5)

-

Mobile Phase B: 50 mM sodium phosphate (pH 6.8) / IPA (80/20)

Procedure:

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with the initial mobile phase composition.

-

Inject the ADC sample.

-

Elute the different DAR species using a decreasing salt gradient (e.g., a linear gradient from 30% to 80% Mobile Phase B over a set time).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

-

In Vitro Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

-

Cell culture medium and supplements

-

ADC of interest, unconjugated antibody, and free payload

-

96-well cell culture plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates.

-

Seed monocultures of Ag+ and Ag- cells as controls.

-

-

Treatment: After allowing the cells to adhere, treat the wells with a serial dilution of the ADC, unconjugated antibody, and free payload.

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

-

Imaging and Analysis:

-

Image the plates using a fluorescence microscope to visualize and count the viable GFP-expressing Ag- cells.

-

Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in the co-culture treated with the ADC to the number of viable Ag- cells in the monoculture treated with the same ADC concentration.

-

Synthesis of a Val-Cit-PABC Linker

This is a representative protocol for the synthesis of a widely used protease-cleavable linker.

Detailed multi-step synthesis protocols are complex and beyond the scope of a general guide. However, a general workflow involves:

-

Protection of the amino and carboxyl groups of L-valine and L-citrulline.

-

Coupling of the protected amino acids to form the dipeptide.

-

Attachment of the self-immolative spacer, p-aminobenzyl alcohol (PABC).

-

Introduction of the maleimide group for conjugation to the antibody.

-

Deprotection of the functional groups.

-

Purification by chromatography.

For a detailed, step-by-step protocol, researchers should refer to specialized organic synthesis literature.

Conjugation of an SMCC Linker to an Antibody

This protocol outlines a typical two-step process for conjugating a non-cleavable SMCC linker to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in an organic solvent like DMSO

-

Thiol-containing payload (e.g., DM1)

-

Desalting columns

Procedure:

-

Antibody Activation:

-

React the antibody with a molar excess of SMCC in reaction buffer (pH 7.2-7.5) for 30-60 minutes at room temperature.

-

Remove excess, unreacted SMCC using a desalting column.

-

-

Payload Conjugation:

-

Immediately react the maleimide-activated antibody with the thiol-containing payload. The reaction is typically carried out at pH 6.5-7.5 for 1-2 hours at room temperature.

-

-

Purification: Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove unconjugated payload and other impurities.

Mandatory Visualization

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Experimental workflow for comparing ADC linker stability.

Caption: Signaling pathway of the ADC bystander effect.

Conclusion

The linker is a critical component in the design of antibody-drug conjugates, with a profound impact on their therapeutic index. The choice between a cleavable and non-cleavable linker strategy depends on the specific target, the properties of the payload, and the desired mechanism of action. A thorough understanding of the foundational principles of linker technology, coupled with robust experimental evaluation of stability, drug release, and bystander effect, is essential for the successful development of next-generation ADCs. As our understanding of the complex interplay between the antibody, linker, and payload continues to evolve, so too will our ability to engineer safer and more effective targeted cancer therapies.

References

The Utility of Redox-Responsive Disulfide-Linked Drug Conjugates in Novel Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic agents to diseased tissues while minimizing systemic toxicity remains a paramount challenge in drug development. Stimuli-responsive drug delivery systems, particularly those that leverage the unique biochemical signatures of the tumor microenvironment, offer a promising strategy to enhance therapeutic efficacy. This technical guide explores the utility of drug delivery systems based on a "THP-SS-Alcohol" motif, representing a therapeutic agent containing a hydroxyl group conjugated via a redox-sensitive disulfide (-S-S-) linker. The tetrahydropyranyl (THP) group, a common protecting group for alcohols, is considered here as a conceptual component of the linker or a transiently protected state during synthesis. This guide details the core principles, synthesis, characterization, and evaluation of such systems, providing researchers with a comprehensive overview of their potential in novel drug delivery applications, particularly in oncology.

Introduction: The Rationale for Redox-Responsive Drug Delivery

Conventional chemotherapy often suffers from a narrow therapeutic index due to the indiscriminate distribution of cytotoxic agents, leading to significant off-target effects.[1][2] Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers prevalent in the target microenvironment.[3] The tumor microenvironment exhibits several unique characteristics, including hypoxia, acidic pH, and an altered redox state.[3][4]

Notably, the intracellular concentration of glutathione (GSH), a tripeptide thiol, is significantly elevated in tumor cells (2-10 mM) compared to the extracellular environment (2-20 µM). This substantial redox gradient provides a highly selective trigger for the cleavage of disulfide bonds. Drug delivery systems incorporating disulfide linkers can remain stable in the systemic circulation and selectively release the active drug upon entering the reducing environment of tumor cells. This targeted release mechanism can enhance the therapeutic efficacy while reducing systemic toxicity.

This guide focuses on drug delivery systems where an alcohol-containing drug is conjugated through a disulfide linker, a concept we term "THP-SS-Alcohol" to represent the core chemical moieties involved. Many potent anticancer agents, such as paclitaxel, doxorubicin, and camptothecin, possess hydroxyl groups that can be utilized for such conjugation.

Synthesis and Formulation of Disulfide-Linked Drug Conjugates

The synthesis of a disulfide-linked drug conjugate typically involves a multi-step process to create a linker with reactive ends for conjugation to both the drug and a carrier molecule (e.g., a polymer for nanoparticle formation).

Synthesis of a Heterobifunctional Disulfide Linker

A common strategy involves the synthesis of a linker containing a disulfide bond with two different functional groups at its termini, allowing for sequential conjugation. An example is the synthesis of a linker with a carboxyl group and a pyridyl disulfide group.

Experimental Protocol: Synthesis of a Heterobifunctional Disulfide Linker

-

Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid:

-

Dissolve 3-mercaptopropionic acid in a suitable solvent such as methanol.

-

Add Aldrithiol-2 (2,2'-dipyridyl disulfide) to the solution in a 1:1.1 molar ratio.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired heterobifunctional linker.

-

Characterize the product using ¹H NMR and mass spectrometry.

-

Conjugation of an Alcohol-Containing Drug to the Linker

The hydroxyl group of the therapeutic agent can be conjugated to the carboxyl group of the linker via an esterification reaction.

Experimental Protocol: Conjugation of Paclitaxel to the Disulfide Linker

-

Dissolve the synthesized heterobifunctional disulfide linker and paclitaxel in an anhydrous solvent like dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.

-

Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, filter the mixture to remove any precipitated by-products.

-

Concentrate the filtrate and purify the paclitaxel-disulfide linker conjugate using column chromatography.

-

Confirm the structure of the conjugate by ¹H NMR and mass spectrometry.

Formulation of Nanoparticles

The drug-linker conjugate can be formulated into nanoparticles, often through self-assembly of amphiphilic block copolymers. For instance, a polymer like polyethylene glycol (PEG) can be attached to the other end of the linker to create a PEG-linker-drug amphiphile.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

-

Synthesize a PEG-disulfide-paclitaxel conjugate.

-

Dissolve the conjugate in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline).

-

The hydrophobic drug-linker portion will form the core of the nanoparticle, while the hydrophilic PEG chains will form the corona.

-

Continue stirring for several hours to allow for nanoparticle stabilization and solvent evaporation.

-

Purify the nanoparticle suspension by dialysis against deionized water to remove the organic solvent and any un-encapsulated drug.

-

The resulting nanoparticle suspension can be stored at 4°C for further characterization.

Characterization of Disulfide-Linked Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery system.

Data Presentation: Physicochemical Properties

Quantitative data from the characterization of these nanoparticles should be summarized in a clear and structured format for easy comparison.

| Parameter | Method | Typical Values | Reference |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 200 nm | |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | |

| Zeta Potential | Electrophoretic Light Scattering | -30 mV to +30 mV | |

| Drug Loading Content (DLC %) | HPLC / UV-Vis Spectroscopy | 10 - 30% (w/w) | |

| Encapsulation Efficiency (EE %) | HPLC / UV-Vis Spectroscopy | > 90% |

Experimental Protocols for Characterization:

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

-

Analyze the sample using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

-

The instrument software calculates the mean hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity fluctuations.

-

-

Zeta Potential Measurement:

-

Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

-

Introduce the sample into the measurement cell of a zeta potential analyzer.

-

Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

-

The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

-

-

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Lyophilize a known amount of the purified nanoparticle suspension.

-

Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMF or DMSO) to disrupt the nanoparticle structure and release the conjugated drug.

-

Quantify the amount of the drug in the solution using a validated HPLC method or UV-Vis spectrophotometry at the drug's characteristic absorbance wavelength.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100

-

-

In Vitro Drug Release

To confirm the redox-responsive nature of the drug delivery system, in vitro drug release studies are performed under conditions that mimic the physiological and tumor microenvironments.

Experimental Protocol: In Vitro Drug Release Study

-

Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to diffuse).

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent like dithiothreitol (DTT) or glutathione (GSH) at a concentration mimicking the intracellular environment (e.g., 10 mM).

-

Maintain the setup at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

-

Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative drug release as a function of time. A significantly higher and faster drug release is expected in the presence of the reducing agent.

In Vitro and In Vivo Evaluation

The therapeutic potential of the disulfide-linked drug delivery system is assessed through in vitro cell-based assays and in vivo animal models.

In Vitro Cytotoxicity

The cytotoxicity of the drug-loaded nanoparticles is evaluated against cancer cell lines to determine their efficacy.

Experimental Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy

The therapeutic efficacy and reduced systemic toxicity of the drug delivery system are evaluated in tumor-bearing animal models.

Experimental Protocol: In Vivo Antitumor Efficacy Study

-

Induce tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting cancer cells.

-

Once the tumors reach a palpable size, randomly divide the mice into different treatment groups: saline (control), free drug, and drug-loaded nanoparticles.

-

Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule.

-

Monitor the tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

-

Compare the tumor growth inhibition among the different treatment groups to assess the in vivo efficacy of the nanoparticle formulation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex processes involved in disulfide-linked drug delivery.

Synthesis and Formulation Workflow